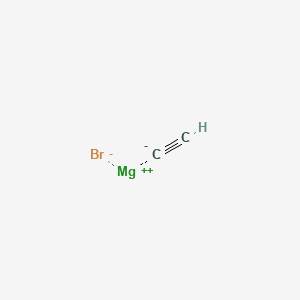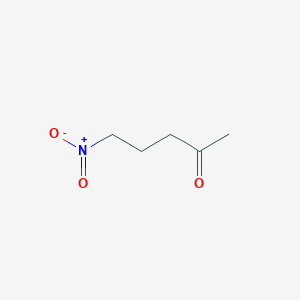
Einecs 265-271-1
Descripción general
Descripción
Einecs 265-271-1 is a chemical substance with the molecular formula C10H4F12O4Pd and a molecular weight of 522.5 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Einecs 265-271-1.Molecular Structure Analysis
The molecular structure of Einecs 265-271-1 is based on its molecular formula, C10H4F12O4Pd1. However, the specific structure details are not available.
Chemical Reactions Analysis
I couldn’t find detailed information on the chemical reactions involving Einecs 265-271-1.Physical And Chemical Properties Analysis
The physical and chemical properties of Einecs 265-271-1 are not well-documented in the available sources.Aplicaciones Científicas De Investigación
Endocrine-disrupting Chemicals
Endocrine-disrupting chemicals (EDCs) are substances in the environment, food, and consumer products that interfere with hormone biosynthesis, metabolism, or action, leading to deviations from normal homeostatic control or reproduction. The Endocrine Society's scientific statements provide comprehensive reviews on the effects of EDCs on male and female reproduction, breast and prostate cancer, neuroendocrinology, thyroid, metabolism, obesity, and cardiovascular endocrinology, highlighting the significant concern to public health these chemicals represent (Diamanti-Kandarakis et al., 2009); (Gore et al., 2015).
Nanoparticles and Nanoclusters
The development of inorganic nanoparticles has been a focal point in chemical research due to their novel properties and applications in various industries, including electronics. Studies explore the synthesis, properties, and applications of these materials, underscoring their importance in advancing technology and industry (Cushing, Kolesnichenko, & O'Connor, 2004).
Stem Cells Research
Induced pluripotent stem cells (iPSCs) represent a significant advancement in regenerative medicine, offering insights into disease modeling, drug discovery, and the potential for personalized medicine. The development and applications of iPSCs and neural stem cells (NSCs) are crucial for understanding and treating various diseases, including neurological disorders (Yamanaka, 2012); (Gage & Temple, 2013).
Transdisciplinary Research
Transdisciplinary research approaches are increasingly recognized for their potential to address complex scientific questions by integrating knowledge from multiple disciplines. Evaluations of large-scale scientific collaborations, like the Transdisciplinary Tobacco Use Research Centers, offer insights into the processes and outcomes of such integrative scientific efforts, emphasizing the importance of collaboration in advancing research and public policy (Stokols et al., 2003).
Safety And Hazards
I couldn’t find specific safety and hazard information for Einecs 265-271-1.
Direcciones Futuras
As for future directions, it’s hard to predict without more information on the current uses and research involving Einecs 265-271-1.
Propiedades
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIDFVVPPRGPGR-PAMPIZDHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium | |
CAS RN |
64916-48-9 | |
| Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064916489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)

